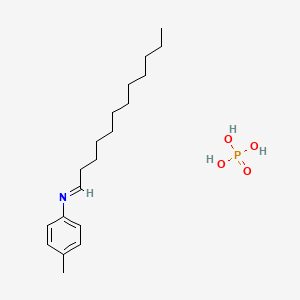
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is a compound that combines an imine group with a phosphoric acid group The imine group is derived from the reaction between a primary amine and an aldehyde or ketone, while the phosphoric acid group is a common functional group in organic chemistry known for its acidic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)dodecan-1-imine typically involves the reaction of 4-methylphenylamine with dodecanal under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine formation is facilitated by the removal of water, often through azeotropic distillation .
Phosphoric acid can be introduced into the compound through a subsequent reaction with phosphoric acid or its derivatives. This step may involve heating the imine with phosphoric acid under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phosphoric acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)dodecan-1-imine: Lacks the phosphoric acid group, making it less acidic and potentially less reactive in certain contexts.
Dodecanoic acid derivatives: These compounds share the dodecan-1-imine backbone but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is unique due to the presence of both the imine and phosphoric acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62729-86-6 |
|---|---|
Molecular Formula |
C19H34NO4P |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid |
InChI |
InChI=1S/C19H31N.H3O4P/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19;1-5(2,3)4/h13-17H,3-12H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
LXDHUGACHROMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















